molecular formula C9H13N3OS B2689255 2-Cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole CAS No. 2097889-87-5

2-Cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole

Cat. No. B2689255
CAS RN: 2097889-87-5
M. Wt: 211.28
InChI Key: FRBMVCVTTYEDAG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. This compound has gained considerable attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

Antimicrobial and Anti-Inflammatory Properties

The antimicrobial and anti-inflammatory activities of thiadiazole derivatives, including compounds similar to "2-Cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole," have been extensively studied. For example, Kumar and Panwar (2015) synthesized bis-heterocyclic derivatives involving thiadiazole moieties and evaluated them for antifungal, antimicrobial, anti-inflammatory, analgesic, ulcerogenic, and toxic activities. Their research highlights the potential of thiadiazole compounds in treating various conditions due to their broad spectrum of biological activities (Kumar & Panwar, 2015).

Antibacterial Agents

Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives and assessed their in vitro antimicrobial activities, showcasing significant activity against several strains of microbes. This research underlines the importance of thiadiazole derivatives as potential antibacterial agents (Noolvi et al., 2016).

Antifungal Applications

Antifungal Activity

Gür et al. (2020) focused on the synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. Some compounds exhibited high DNA protective ability against oxidative damage and showed strong antimicrobial activity against specific strains. Their study demonstrates the potential of thiadiazole compounds in developing treatments with antimicrobial and antifungal properties (Gür et al., 2020).

Development of Antibacterial Agents

Patel et al. (2014) created novel azetidin-2-ones and thiazolidin-4-ones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole and evaluated them for antibacterial activities. Their research suggests the efficacy of these compounds as antibacterial agents, with one of the derivatives showing significant activity against various bacterial strains, highlighting the potential for therapeutic applications (Patel et al., 2014).

properties

IUPAC Name

2-cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-13-7-4-12(5-7)9-11-10-8(14-9)6-2-3-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBMVCVTTYEDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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